5-(3-chlorophenoxy)-N,N-diethylpentan-1-amine
Description
5-(3-Chlorophenoxy)-N,N-diethylpentan-1-amine is an organic compound characterized by the presence of a chlorophenoxy group attached to a pentan-1-amine backbone
Properties
IUPAC Name |
5-(3-chlorophenoxy)-N,N-diethylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-3-17(4-2)11-6-5-7-12-18-15-10-8-9-14(16)13-15/h8-10,13H,3-7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUBIJZBLSFHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenoxy)-N,N-diethylpentan-1-amine typically involves the reaction of 3-chlorophenol with N,N-diethylpentan-1-amine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water, sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
5-(3-Chlorophenoxy)-N,N-diethylpentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-(3-Chlorophenoxy)-N,N-diethylpentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
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